![molecular formula C18H11ClN2OS B14451987 1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol is a complex organic compound that belongs to the class of Schiff bases It is characterized by the presence of a benzothiazole ring, a naphthalene ring, and an imine group
Métodos De Preparación
The synthesis of 1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol typically involves the condensation reaction between 5-chloro-2-aminobenzothiazole and 2-hydroxy-1-naphthaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and naphthalene rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol involves its interaction with specific molecular targets. The imine group and aromatic rings facilitate binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and context .
Comparación Con Compuestos Similares
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol can be compared with other Schiff bases and benzothiazole derivatives:
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: This Schiff base has a similar imine group but differs in the aromatic rings, leading to distinct chemical and biological properties.
Salicylidene Schiff bases: These compounds also contain imine groups and are known for their coordination chemistry and biological activities.
The uniqueness of this compound lies in its specific combination of benzothiazole and naphthalene rings, which confer unique electronic and steric properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H11ClN2OS |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H11ClN2OS/c19-12-6-8-17-15(9-12)21-18(23-17)20-10-14-13-4-2-1-3-11(13)5-7-16(14)22/h1-10,22H/b20-10+ |
Clave InChI |
OHPDKGLDDGEJFM-KEBDBYFISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=NC4=C(S3)C=CC(=C4)Cl)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC4=C(S3)C=CC(=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)
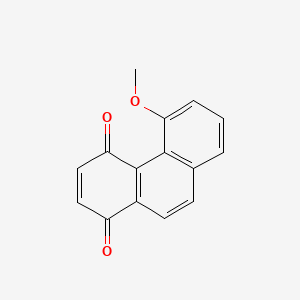
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
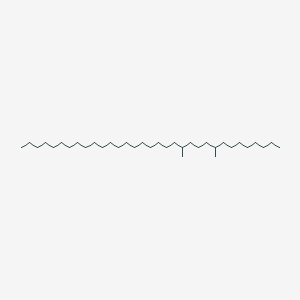

![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
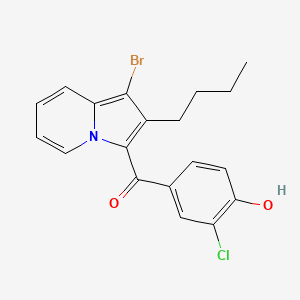


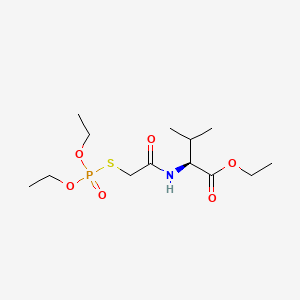
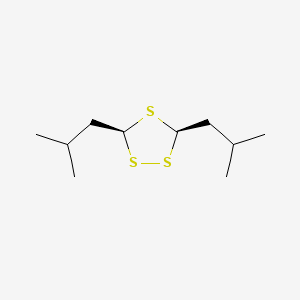
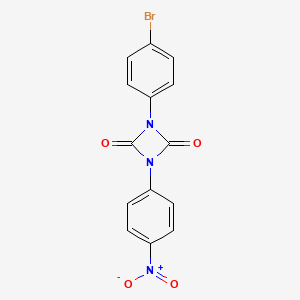
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
